molecular formula C18H23NO4 B1359302 Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate CAS No. 862501-91-5

Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate

Cat. No. B1359302
M. Wt: 317.4 g/mol
InChI Key: KLNFWPRNJYVETC-UHFFFAOYSA-N
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Description

“Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the molecular formula C18H23NO4 . It has a molecular weight of 317.38 . The IUPAC name for this compound is methyl 4- (phenylmethoxycarbonylamino)bicyclo [2.2.2]octane-1-carboxylate .


Synthesis Analysis

There is a reported tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H23NO4/c1-22-15(20)17-7-10-18(11-8-17,12-9-17)19-16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21) . The canonical SMILES structure is COC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.4 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has six rotatable bonds . The exact mass of the compound is 317.16270821 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties:

  • Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate and its analogues have been synthesized and studied for various chemical properties. For example, Rose et al. (2003) detailed the preparation of similar compounds, emphasizing their heterocyclic structures and potential in various chemical reactions like sulfonation and esterification (Rose et al., 2003).

Crystal Structure and Conformational Analysis:

  • Buñuel et al. (1996) explored the crystal structure of a related compound, highlighting its D3 symmetry and deviations from ideal boat conformations. This study is significant for understanding the spatial arrangement of molecules and their potential interactions in various applications (Buñuel et al., 1996).

Inhibition and Binding Studies:

  • Reynolds et al. (2001) synthesized an analogue of this compound for antifolate activity assessment. Their findings contribute to understanding how structural modifications, like the bicyclo[2.2.2]octane ring system, affect biological activity (Reynolds et al., 2001).

Use in Peptidomimetic Synthesis:

  • Limbach et al. (2009) demonstrated the application of a similar compound in the synthesis of cyclopropyl-containing amino acids, highlighting its potential in creating novel peptidomimetics (Limbach et al., 2009).

Microwave-Assisted Asymmetric Synthesis:

  • Songis et al. (2007) utilized a related compound in asymmetric Diels–Alder reactions under microwave irradiation, emphasizing its utility in synthesizing enantiopure bicyclic β-amino acids, which are valuable in medicinal chemistry (Songis et al., 2007).

Liquid Crystal Research:

  • Gray and Kelly (1981) studied derivatives of bicyclo[2.2.2]octane, similar to Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate, for their properties in forming liquid crystals, which have applications in display technologies (Gray & Kelly, 1981).

Intra-Complex Hydride Transfer Studies:

  • Matthias et al. (2003) conducted a study involving the bicyclo[2.2.2]octane unit, focusing on proton-induced intra-complex hydride transfer. This research contributes to the understanding of complex reactions involving such structures (Matthias et al., 2003).

Electrical Effects in Saturated Systems:

  • Roberts and Moreland (1953) investigated the electrical effects of substituents in saturated systems like 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, providing insights into the electrostatic properties of such compounds (Roberts & Moreland, 1953).

properties

IUPAC Name

methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-22-15(20)17-7-10-18(11-8-17,12-9-17)19-16(21)23-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNFWPRNJYVETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631018
Record name Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate

CAS RN

862501-91-5
Record name Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate (25.0 g), diphenylphosphoryl azide (32.5 g), triethylamine (17.3 mL) and toluene (500 mL) were mixed together. The mixture was stirred for 2 hours at room temperature and was refluxed for 2 hours. To the resulting mixture, benzylalcohol (122 mL) was added and the mixture was further refluxed for 17 hours. Subsequently, the mixture was allowed to cool and was sequentially washed with a 10% aqueous citric acid, saturated aqueous solution of sodium bicarbonate and saturated brine. The mixture was then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluant:hexane:ethyl acetate=2:1) to give methyl 4-benzyloxycarbonylaminobicyclo[2.2.2]octane-1-carboxylate (32.2 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (1.16 g, 5.29 mmol, Prime Organics) in 1,4-dioxane (15 mL) was added a solution of Na2CO3 (0.90 g, 8.49 mmol) in water (15 mL). The reaction mixture was stirred for about 5 min at ambient temperature. Benzyl 2,5-dioxopyrrolidin-1-yl carbonate (1.32 g, 5.29 mmol) was added and the reaction mixture was stirred at ambient temperature for about 72 h. The reaction mixture was diluted with EtOAc (50 mL). The layers were separated and the aqueous layer was extracted with EtOAc (2×20 mL). The combined organic layers were dried over anhydrous MgSO4, filtered, and concd under reduced pressure to give methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate (1.68 g, 95%): LC/MS (Table 1, Method a) Rt=2.44 min; MS m/z: 318 (M+H)+.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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